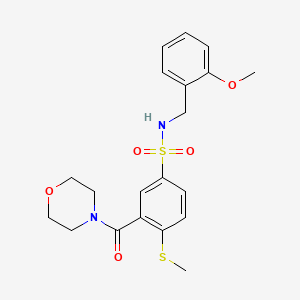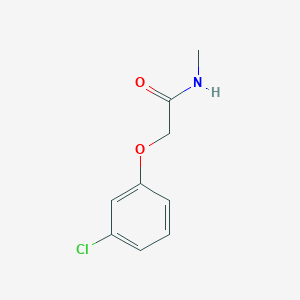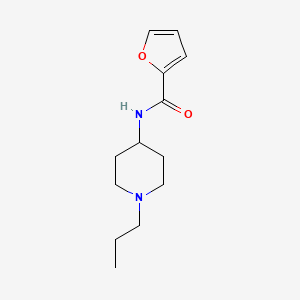
N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Descripción general
Descripción
N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MBCB, is a sulfonamide compound that has been widely used in scientific research. MBCB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied. This compound has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins. This leads to the accumulation of misfolded proteins and ultimately induces apoptosis in cancer cells. This compound has also been found to inhibit the interaction between the transcription factor NF-κB and its coactivator CBP, which has implications for the treatment of inflammatory diseases. Additionally, this compound has been found to modulate the activity of ion channels, including the voltage-gated potassium channel Kv1.3, which has implications for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is involved in the degradation of proteins. This compound has also been found to inhibit the interaction between the transcription factor NF-κB and its coactivator CBP, which has implications for the treatment of inflammatory diseases. Additionally, this compound has been found to modulate the activity of ion channels, including the voltage-gated potassium channel Kv1.3, which has implications for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has several advantages for lab experiments. This compound is a potent inhibitor of the proteasome, which makes it a useful tool for studying protein degradation pathways. Additionally, this compound has been found to have anticancer properties, which makes it a potential candidate for the development of new cancer therapies. However, this compound also has some limitations for lab experiments. This compound has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has been found to have some toxicity in certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of research is the development of new cancer therapies based on the anticancer properties of this compound. Another area of research is the development of new anti-inflammatory therapies based on the ability of this compound to inhibit the interaction between NF-κB and CBP. Additionally, further research is needed to fully understand the mechanism of action of this compound, including its effects on ion channels. Finally, research is needed to develop new methods for synthesizing this compound that are more efficient and environmentally friendly.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been used in a variety of scientific research applications, including as a tool to study protein-protein interactions, as a potential anticancer agent, and as a modulator of ion channels. This compound has been found to inhibit the interaction between the transcription factor NF-κB and its coactivator CBP, which has implications for the treatment of inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is involved in the degradation of proteins. Additionally, this compound has been found to modulate the activity of ion channels, including the voltage-gated potassium channel Kv1.3, which has implications for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-26-18-6-4-3-5-15(18)14-21-29(24,25)16-7-8-19(28-2)17(13-16)20(23)22-9-11-27-12-10-22/h3-8,13,21H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXVWURZVXUIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-tert-butylcyclohexyl)-2-{[5-(5-isopropyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840000.png)
![N,N-diethyl-N'-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine dihydrochloride](/img/structure/B4840009.png)
![[4-({[(4-acetylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4840030.png)

![3-(3-chlorobenzyl)-7-methyl-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4840043.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B4840049.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4840056.png)
![7-methyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4840074.png)



![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840108.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide](/img/structure/B4840110.png)
![6-cyclopropyl-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4840116.png)
